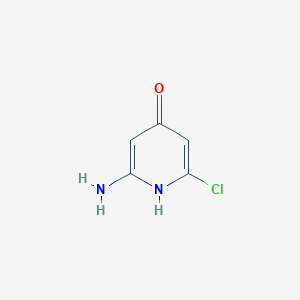

2-Amino-6-chloropyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

2-amino-6-chloro-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

InChI Key |

JAJTZONVCGDULQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloropyridin 4 Ol

Established Synthetic Routes for 2-Amino-6-chloropyridin-4-ol

Traditional synthetic approaches to this compound have relied on foundational organic reactions, including reductions, nucleophilic substitutions, and ring-forming cyclization strategies.

Reduction-based methods typically involve the chemical reduction of a nitro-substituted precursor to form the corresponding amino group. A plausible route for the synthesis of this compound begins with the nitration of 2-chloro-4-hydroxypyridine (B96057) to yield 2-chloro-4-hydroxy-6-nitropyridine. This intermediate can then be subjected to reduction. Catalytic hydrogenation is a common and effective method for this transformation. Under this approach, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or palladium on carbon. orgsyn.orgorgsyn.org The nitro group is selectively reduced to an amino group without affecting the chloro or hydroxyl substituents, yielding the final product. Chemical reducing agents like tin(II) chloride in hydrochloric acid can also be employed for this conversion.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing pyridine (B92270) rings, particularly those activated by electron-withdrawing groups and bearing good leaving groups like halogens. sci-hub.se The synthesis of this compound can be envisioned starting from a polysubstituted pyridine such as 2,4,6-trichloropyrimidine. The reactivity of the chlorine atoms on the pyridine ring varies depending on their position (2, 4, or 6), allowing for regioselective substitution.

A typical sequence might involve the selective hydrolysis of the chlorine atom at the 4-position to introduce the hydroxyl group, followed by amination at the 2-position. For instance, reacting 2,6-dichloro-4-aminopyrimidine with an alkali metal hydroxide (B78521) in a polar aprotic solvent can lead to the formation of the corresponding 4-ol derivative. google.com Subsequently, the remaining chlorine at the 6-position can be selectively substituted. Alternatively, starting with 2-amino-4,6-dichloropyrimidine, a controlled reaction with a hydroxide source can replace the chlorine at the 4-position to yield the target molecule. The choice of solvent, temperature, and nucleophile concentration are critical parameters to control the regioselectivity of these substitution reactions. lookchem.com

Cyclization reactions provide a powerful method for constructing the pyridine ring from acyclic precursors. These strategies often involve the condensation of components that provide the necessary carbon and nitrogen atoms for the heterocycle. A prominent method is the Guareschi-Thorpe reaction, which utilizes a β-keto ester and cyanoacetamide in the presence of a base. thieme-connect.com

In the context of this compound synthesis, a common starting point is the reaction between cyanoacetamide and a derivative of acetoacetic acid. This condensation and subsequent cyclization lead to the formation of a 2,4-dihydroxypyridine (B17372) intermediate. researchgate.net Following the ring formation, selective chlorination is required to introduce the chlorine atom at the 6-position. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this chlorination step. patsnap.com The amino group is typically present from the cyanoacetamide starting material. Malononitrile is another key reagent that can be used in multicomponent reactions to build variously substituted pyridine rings. google.comeurekaselect.comtaylorfrancis.com

| Key Reagent | Co-reactant Example | Initial Product Type | Reference |

|---|---|---|---|

| Cyanoacetamide | Ethyl acetoacetate | Substituted 2,4-dihydroxypyridine | thieme-connect.comresearchgate.net |

| Malononitrile | Acetone | Substituted 2-aminopyridine-3-carbonitrile | google.comgoogleapis.com |

| Cyanoacetamides | Aromatic aldehydes / Malononitrile | Substituted pyridinone derivatives | ekb.eg |

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry seeks to improve upon established methods by employing advanced catalytic systems and process technologies to enhance efficiency, selectivity, and sustainability.

Raney Nickel Catalysis

Raney Nickel is a versatile, heterogeneous catalyst widely used in organic synthesis for hydrogenation reactions. orgsyn.org It is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum to create a porous, high-surface-area nickel catalyst. researchgate.net In the synthesis of this compound, Raney Nickel is primarily used in the reduction of a nitro precursor, as described in the reduction-based synthesis route. orgsyn.org Its advantages include high catalytic activity at relatively low temperatures and pressures, cost-effectiveness, and ease of separation from the reaction mixture by filtration. mdpi.com The catalyst's activity can be modulated by the preparation method, designated as W-1 through W-7, which differ in digestion temperature and washing procedures. orgsyn.org

Palladium-catalyzed Cross-coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings offer powerful ways to construct molecules like this compound. rsc.org For example, a Suzuki coupling could be employed by reacting a boronic acid derivative with a dihalopyridine precursor. A potential route could involve the coupling of 2-amino-6-chloro-4-iodopyridine with a suitable boronic acid or ester in the presence of a palladium catalyst and a base to introduce a precursor to the hydroxyl group. researchgate.net

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Negishi reactions), and reductive elimination. nobelprize.orgmdpi.com The choice of ligand, palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and base is crucial for achieving high yields and selectivity. researchgate.net

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organohalide + Organoboron compound | C-C | Pd(0) complex, Base (e.g., K₂CO₃) |

| Negishi Coupling | Organohalide + Organozinc compound | C-C | Pd(0) or Ni(0) complex |

| Buchwald-Hartwig Amination | Organohalide + Amine | C-N | Pd complex with phosphine (B1218219) ligand, Base |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the reaction volume, and the potential for automation and high-throughput optimization. flinders.edu.aunih.gov

The synthesis of this compound can be adapted to a continuous flow process. For instance, a cyclization reaction could be performed by pumping a solution of the starting materials (e.g., cyanoacetamide and a β-keto ester) through a heated reactor coil or a packed-bed reactor containing an immobilized base catalyst. nih.gov Similarly, nucleophilic substitution reactions could be carried out by flowing a solution of the chloropyridine substrate through a column packed with a supported nucleophile. durham.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. nih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it highly efficient for large-scale production. flinders.edu.au

Strategies for Yield Enhancement and Byproduct Mitigation

The efficient synthesis of this compound is crucial for its application in further chemical transformations. Optimization of reaction conditions is paramount to maximize yield and minimize the formation of impurities. General strategies applicable to the synthesis of related heterocyclic compounds can be adapted to achieve these goals.

Byproduct formation is a common challenge in the synthesis of highly functionalized heterocycles. Mitigation strategies focus on controlling the reaction selectivity and facilitating product purification. The use of milder reaction conditions and highly selective catalysts can prevent the formation of undesired side products. For example, in the synthesis of 4-amino-pyridazin-3(2H)-one derivatives, careful control of temperature and the choice of a specific catalytic system (e.g., Pd/C for reduction steps) were critical in preventing the formation of impurities. researchgate.net

Purification techniques also play a significant role in obtaining the final product in high purity. While column chromatography is a common method, crystallization can be a more efficient and scalable approach for removing minor impurities. The selection of an appropriate solvent system for crystallization is key to achieving high recovery of the pure compound. nih.gov

Table 1: General Parameters for Synthetic Optimization

| Parameter | Objective | Examples of Strategies |

| Reaction Time | Minimize degradation and side reactions | Monitor reaction progress by TLC or LC-MS to determine optimal endpoint. |

| Temperature | Enhance reaction rate while minimizing byproduct formation | Perform reactions at the lowest effective temperature; use controlled heating (e.g., oil bath). |

| Catalyst | Increase reaction rate and selectivity | Screen different catalysts (e.g., acid, base, metal); optimize catalyst loading. |

| Solvent | Improve solubility of reactants and influence reaction pathway | Test a range of solvents with varying polarities; consider solvent effects on tautomeric equilibria. |

| Purification | Isolate the target compound in high purity | Develop an effective crystallization procedure; optimize chromatographic conditions if necessary. |

Derivatization Chemistry of this compound

The presence of three distinct functional groups on the this compound ring system allows for a wide range of chemical modifications, leading to a diverse array of derivatives with potentially interesting properties.

Carboxylated Derivatives: The introduction of a carboxylic acid group onto the pyridine ring can be achieved through various synthetic routes. One common approach involves the functionalization of a pre-existing pyridine derivative. For example, the synthesis of 6-amino-4-hydroxypyridine-2-carboxylic acid can be accomplished by the nitration of 4-hydroxypyridine-2-carboxylic acid, followed by a reduction of the nitro group to an amino group. This methodology could potentially be adapted to introduce a carboxyl group at a specific position on the this compound scaffold.

Chiral Derivatives: The synthesis of enantiomerically pure derivatives is of significant interest. This can be achieved either by using chiral starting materials or by resolving a racemic mixture. Chiral resolution via chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a powerful technique for separating enantiomers. For instance, the successful separation of the enantiomers of 4-nitropropranolol and 7-nitropropranolol was achieved using a Kromasil 5-Amycoat column. mdpi.com A similar approach could be employed for the resolution of chiral derivatives of this compound.

The primary amino group at the C2 position of this compound is a nucleophilic center that readily reacts with carbonyl compounds. The condensation reaction between the amino group and an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. oxfordsciencetrove.comresearchgate.netnih.gov This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. oxfordsciencetrove.comresearchgate.net

The general reaction for the formation of a Schiff base from this compound is depicted below:

This compound + R-CHO/R₂CO → 2-(Alkylideneamino/Arylideneamino)-6-chloropyridin-4-ol + H₂O

A variety of aldehydes and ketones can be used in this reaction, leading to a wide range of Schiff base derivatives with different steric and electronic properties. The synthesis of a Schiff base from the structurally similar 6-amino-2-(4-chlorophenyl)pyrimidin-4-yl amine with 2-hydroxy-5-nitrobenzaldehyde (B32719) has been reported, proceeding under green synthesis conditions. researchgate.net

Chlorine Substitution: The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. For example, microwave-assisted synthesis has been successfully employed for the substitution of chlorine in 2-amino-4-chloropyrimidine (B19991) with various amines. nih.gov This method offers a rapid and efficient way to introduce diverse functionalities at the C6 position of this compound.

Hydroxyl Group Substitution (Etherification): The hydroxyl group at the C4 position can undergo O-alkylation to form ethers. This reaction typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic alkoxide, which then reacts with an alkylating agent, such as an alkyl halide. The choice of base and solvent is critical to the success of this reaction.

Table 2: Potential Nucleophilic Substitution Reactions

| Functional Group | Reagent | Product Type |

| 6-Chloro | R-NH₂ (Amine) | 6-Amino derivative |

| 6-Chloro | R-O⁻ (Alkoxide) | 6-Alkoxy derivative |

| 6-Chloro | R-S⁻ (Thiolate) | 6-Thioether derivative |

| 4-Hydroxyl | R-X (Alkyl halide) + Base | 4-Alkoxy (Ether) derivative |

The hydroxyl group of this compound can be oxidized to a carbonyl group, leading to the formation of a pyridinone derivative. The tautomeric equilibrium between 4-hydroxypyridine (B47283) and pyridin-4(1H)-one is well-established, with the pyridone form often being the more stable tautomer. acs.org Oxidation of the pyridine ring can be achieved using various oxidizing agents. For instance, the catabolism of 4-hydroxypyridine in certain microorganisms proceeds via an initial hydroxylation followed by oxidative ring cleavage. nih.gov In a synthetic context, controlled oxidation of the hydroxyl group would likely yield the corresponding 2-amino-6-chloro-1H-pyridin-4-one. The choice of oxidant and reaction conditions would be crucial to avoid over-oxidation or degradation of the starting material.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for 2-Amino-6-chloropyridin-4-ol and its Derivatives

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is fundamental in identifying the functional groups and characterizing the bond vibrations within a molecule. For this compound, these methods reveal characteristic frequencies for its amino, chloro, hydroxyl, and pyridine (B92270) ring moieties.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a molecular fingerprint. Studies on analogous compounds, such as 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine (B103851), offer insights into the expected vibrational modes for this compound. iiste.org

The key vibrational modes anticipated for this compound include:

N-H Stretching: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations, which appear as broad peaks in the region of 3350–3500 cm⁻¹.

O-H Stretching: The hydroxyl (-OH) group is characterized by a broad absorption band, generally found between 3200 and 3600 cm⁻¹, often overlapping with the N-H stretches. Its broadness is indicative of hydrogen bonding.

C=C and C=N Stretching: The pyridine ring vibrations are observed in the 1400–1650 cm⁻¹ region.

N-H Bending: The in-plane bending or scissoring motion of the amino group occurs around 1600 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond for the hydroxyl group is expected in the 1200-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond vibration is typically weak and appears in the lower frequency region of the spectrum, often around 550–750 cm⁻¹.

Table 1: Predicted FTIR Vibrational Assignments for this compound This table is generated based on data from analogous pyridine derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3500 | Amino (-NH₂) |

| Symmetric N-H Stretch | ~3400 | Amino (-NH₂) |

| O-H Stretch | 3200-3600 (broad) | Hydroxyl (-OH) |

| Aromatic C-H Stretch | ~3100-3000 | Pyridine Ring |

| C=C / C=N Ring Stretch | ~1650-1400 | Pyridine Ring |

| N-H Scissoring | ~1600 | Amino (-NH₂) |

| C-O Stretch | ~1260 | Phenolic Hydroxyl |

| C-Cl Stretch | ~750-550 | Chloro (-Cl) |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectra would provide valuable data on the pyridine ring and C-Cl bond. iiste.org

Key expected Raman shifts include:

Ring Breathing Modes: The symmetric expansion and contraction of the pyridine ring produce a strong, sharp peak, which is a characteristic feature in the Raman spectra of pyridine derivatives.

C-Cl Stretching: This vibration, often weak in FTIR, can sometimes produce a more intense signal in the Raman spectrum.

Nitrile Group Stretching: In derivatives where a nitrile group is present, a strong and characteristic peak appears in the 2200–2250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the expected NMR signals are based on analysis of similar structures. nih.gov

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. Their chemical shifts (ppm) are influenced by the electronic effects of the amino, chloro, and hydroxyl substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). The two remaining protons on the pyridine ring would likely appear as doublets due to coupling with each other.

¹³C NMR: The spectrum would show five distinct signals, one for each unique carbon atom in the pyridine ring. The chemical shifts would be indicative of the local electronic environment; for instance, the carbon atom bonded to the electronegative chlorine atom would be deshielded and appear at a higher chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents inferred data based on known pyridine derivatives.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 9.0 - 10.0 | broad singlet | OH |

| ¹H | 5.5 - 6.5 | broad singlet | NH₂ |

| ¹H | 6.0 - 7.5 | doublet | Aromatic CH |

| ¹H | 6.0 - 7.5 | doublet | Aromatic CH |

| ¹³C | ~160 | singlet | C-OH |

| ¹³C | ~155 | singlet | C-NH₂ |

| ¹³C | ~145 | singlet | C-Cl |

| ¹³C | ~110 | singlet | CH |

| ¹³C | ~100 | singlet | CH |

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₅H₅ClN₂O), HRMS would be used to confirm its exact mass. The presence of chlorine is readily identified by the characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks separated by two mass units. rsc.org

The theoretical exact mass can be calculated as follows:

C₅: 5 x 12.00000 = 60.00000

H₅: 5 x 1.00783 = 5.03915

³⁵Cl₁: 1 x 34.96885 = 34.96885

N₂: 2 x 14.00307 = 28.00614

O₁: 1 x 15.99491 = 15.99491

Total [M]⁺: 144.00775

HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at m/z 145.01558, confirming the molecular formula.

X-ray Diffraction (XRD) Crystallography

Key structural information that would be obtained from an XRD study includes:

Crystal System and Space Group: These parameters describe the symmetry and packing of the molecules within the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry. For example, the C-Cl and C-N bond lengths could be accurately determined.

Intermolecular Interactions: XRD is particularly powerful for identifying and characterizing non-covalent interactions, such as hydrogen bonds. In the crystal structure of this compound, extensive hydrogen bonding would be expected between the amino (-NH₂) and hydroxyl (-OH) groups of adjacent molecules, creating a stable, extended network. researchgate.net

While specific crystallographic data for this compound is not widely published, analysis of co-crystals of related compounds like 2-Amino-6-chloropyridine indicates the formation of robust hydrogen-bonded structures. ugr.es

Single-Crystal X-ray Diffraction for Structural Determination

A comprehensive search of publicly accessible crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound. Consequently, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this particular compound are not available in the reviewed literature.

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a standardized format, as shown in the placeholder table below.

Interactive Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Not Available) |

| Empirical formula | C₅H₅ClN₂O |

| Formula weight | 144.56 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | ? g/cm³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | Data not available |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ? ° |

| Final R indices [I>2σ(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Goodness-of-fit on F² | Data not available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from a single-crystal X-ray diffraction experiment is crucial for analyzing the network of non-covalent intermolecular interactions that stabilize the crystal structure. These interactions, including hydrogen bonds and π-π stacking, govern the crystal packing and significantly influence the compound's physicochemical properties, such as melting point and solubility. vulcanchem.com

Hydrogen Bonding: The molecular structure of this compound features multiple functional groups capable of participating in hydrogen bonding. The amino (-NH₂) group and the hydroxyl (-OH) group are potent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are potential hydrogen bond acceptors. It is anticipated that a rich network of intermolecular hydrogen bonds would be a dominant feature of its crystal structure, likely linking molecules into complex one-, two-, or three-dimensional arrays. vulcanchem.com

π-π Stacking: The aromatic pyridine ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings. Typically, these interactions manifest in either a parallel-displaced or a T-shaped arrangement rather than a direct face-to-face stacking. An analysis of the crystal structure would reveal the specific geometry of any such interactions, including the centroid-to-centroid distances and slip angles between adjacent rings.

Without experimental crystallographic data, a definitive analysis of the specific intermolecular interactions present in the solid state of this compound cannot be performed. The table below is a placeholder for the types of data that would be extracted from such an analysis.

Interactive Table 2: Hypothetical Intermolecular Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation for Acceptor |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chloropyridin 4 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)benchchem.comresearchgate.netvulcanchem.comwisc.edu

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations due to its accuracy in predicting molecular properties. researchgate.net Methods such as B3LYP, often paired with basis sets like 6-31G(*) or 6-311+G(**), are commonly used to evaluate the fundamental vibrational frequencies, intensities, and optimized geometries of pyridine (B92270) derivatives. nih.gov These calculations provide a detailed picture of the molecule's electronic structure and reactivity.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy structure. This process involves calculating bond lengths, bond angles, and dihedral angles. For analogous molecules like 4-amino-2,6-dichloropyridine, DFT calculations have been used to determine these parameters, which show good agreement with experimental data where available. nih.gov

Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are typically scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. researchgate.netnih.gov This comparison helps to validate the accuracy of the computational model and aids in the assignment of vibrational bands to specific molecular motions, such as C-C stretching, N-H bending, or C-Cl stretching. researchgate.net

Table 1: Representative Calculated Geometric Parameters for an Analogous Pyridine Derivative (Note: Data is illustrative of typical results from DFT calculations on similar compounds)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.75 |

| Bond Length | C-N (ring) | 1.34 |

| Bond Length | C-NH2 | 1.37 |

| Bond Length | C-OH | 1.35 |

| Bond Angle | N-C-C | 123.0 |

| Bond Angle | C-C-Cl | 118.5 |

| Bond Angle | C-C-OH | 120.0 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity parameters can be calculated using Koopmans's theorem. mdpi.comacs.org These descriptors quantify aspects of a molecule's reactivity.

Ionization Potential (IP) : IP = -EHOMO

Electron Affinity (EA) : EA = -ELUMO

Electronegativity (χ) : χ = (IP + EA) / 2

Chemical Hardness (η) : η = (IP - EA) / 2

Chemical Softness (σ) : σ = 1 / η

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

Analysis of these parameters for related pyridine compounds indicates that substitutions significantly influence the electronic landscape and reactivity of the molecule. researchgate.netresearchgate.net

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors (Note: Values are hypothetical, based on typical findings for similar heterocyclic systems)

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.8 |

| Energy Gap (ΔE) (eV) | 4.7 |

| Ionization Potential (IP) (eV) | 6.5 |

| Electron Affinity (EA) (eV) | 1.8 |

| Electronegativity (χ) (eV) | 4.15 |

| Chemical Hardness (η) (eV) | 2.35 |

| Chemical Softness (σ) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 3.66 |

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the molecule's surface. ucsb.edu It is a valuable tool for predicting reactivity towards electrophilic and nucleophilic agents. proteopedia.org The map displays color-coded regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. For 2-Amino-6-chloropyridin-4-ol, the MEP map would be expected to show negative potential around the pyridine nitrogen and the oxygen atom of the hydroxyl group, with positive potential localized on the hydrogen atoms of the amino group. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com This method is particularly useful for characterizing both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds. By analyzing the properties at bond critical points (BCPs)—points of minimum electron density between two atoms—one can determine the nature of the interaction. For instance, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

Prediction and Characterization of Electronic Properties

The collective data from DFT, FMO, MEP, and NBO analyses allow for a comprehensive prediction of the electronic properties of this compound. The calculated HOMO-LUMO gap provides insight into its electronic stability and potential for charge transfer within the molecule. researchgate.net The dipole moment and polarizability, also obtainable from these calculations, are fundamental to understanding the molecule's interaction with external electric fields and its potential for applications in nonlinear optics (NLO). researchgate.net The MEP map identifies the most reactive sites, guiding predictions about its chemical behavior and potential for forming intermolecular interactions like hydrogen bonds, which are crucial in crystal packing and biological contexts. ucsb.edu

Theoretical Investigations of Electronic Structure

There are currently no available research articles or publications that provide a theoretical investigation of the electronic structure, such as through Density Functional Theory (DFT), specifically for this compound. Theoretical studies have been performed on analogous compounds like 2-amino-5-chloropyridine (B124133) and other pyridine derivatives to analyze their molecular and electronic structure, but specific data for this compound is not present in the reviewed literature. scirp.orgresearchgate.netbldpharm.com

Molecular Docking Studies for Ligand-Target Interactions

A comprehensive search for molecular docking studies involving this compound as a ligand did not yield any specific results. While in silico and molecular docking investigations are common for various pyridine and pyrimidine (B1678525) derivatives to explore their potential as inhibitors for targets like enzymes, no such studies have been published that focus specifically on the ligand-target interactions of this compound. rsc.orgfluorochem.co.ukvulcanchem.com

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Evaluation of In Vitro Antimicrobial Activity

Derivatives based on a 2-amino-chloropyridine scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) demonstrated varied efficacy against several Gram-positive and Gram-negative bacterial strains. researchgate.net The antibacterial activity was assessed using the agar-well diffusion method. Generally, the introduction of different aldehyde moieties to the 2-amino-4-chloropyridine core resulted in compounds with modest to significant antibacterial properties.

For instance, compounds featuring specific substitutions on the benzylidene part of the Schiff base showed notable activity. Similarly, studies on quinoline–thiazole derivatives have highlighted compounds with significant antibacterial effects against strains like S. aureus and E. coli. One study found that compounds 4g and 4m were particularly effective against S. aureus and two strains of E. coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 and 7.81 µg/mL. Another study of sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives identified compounds 2d and 3a as having strong inhibitory action against multiple bacterial strains, with MIC values ranging from 4.69 to 16.69 µM.

| Compound | S. aureus (ATCC 6538) | E. coli (ATCC 35218) | E. coli (ATCC 25922) | Reference |

|---|---|---|---|---|

| 4g | 7.81 | 7.81 | 3.91 | |

| 4m | 7.81 | 7.81 | 7.81 | |

| 4n | 62.50 | - | - | |

| Ciprofloxacin (Standard) | - | <1.95 | <1.95 | |

| Chloramphenicol (Standard) | ≤1.95 | 31.25 | 15.62 |

The same series of 2-amino-4-chloropyridine Schiff bases were also tested against fungal strains, including Penicillium expansum, Aspergillus flavus, and Pichia anomola. The results indicated that certain derivatives possessed significant antifungal activity. researchgate.net For example, compounds 3b, 3c, 3d, 3f, and 3g showed noteworthy biological effects against the tested microorganisms.

In a separate study on quinoline–thiazole derivatives, several compounds were effective against C. albicans. Specifically, compounds 4d, 4i, 4k, 4l, and 4m had a potent MIC90 value of 1.95 µg/mL. Research on sulfaguanidine-pyridine hybrids also showed that some derivatives possessed activity against fungal pathogens.

Assessment of In Vitro Anticancer and Antiproliferative Potency

Derivatives containing pyridine (B92270) and pyrimidine (B1678525) rings are a major focus of anticancer drug development. Studies on 2-amino-pyrimidine derivatives have shown significant cytotoxic activity against various cancer cell lines. In one study, a derivative (compound 6) with a bromophenyl piperazine (B1678402) moiety exhibited the highest anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.

Similarly, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives showed high anti-proliferative activity against a panel of cancer cell lines including Hep3B, A549, HeLa, C6, HT29, and MCF7. Another study on 2-aminopyranopyridine derivatives identified compounds 12 and 14 as having more potent anticancer activity against Hep-G2, MCF-7, Caco-2, and HCT116 cell lines than the reference drug, doxorubicin.

| Compound | HCT116 (Colon) | MCF7 (Breast) | Reference |

|---|---|---|---|

| Compound 1 | 209.17 ± 1.23 | 221.91 ± 1.37 | |

| Compound 6 | 89.24 ± 1.36 | 89.37 ± 1.17 |

Investigation of In Vitro Antiviral Activity

The antiviral potential of pyridine and pyrimidine derivatives has been explored, particularly in the context of emerging viral threats. While many heterocyclic compounds are known to have antiviral properties, specific data on 2-amino-6-chloropyridin-4-ol is limited. However, related structures have been investigated. For instance, in silico molecular docking studies were performed on 2-amino-4-chloro-pyrimidine derivatives against the main protease (3CLpro) of SARS-CoV-2. These computational results suggested that most of the derivatives had a strong affinity for the viral enzyme, with one compound showing a binding energy score of -8.12 kcal/mol and a calculated inhibition constant of 1.11 µM.

Furthermore, a series of chloropyridinyl esters were evaluated as inhibitors of the SARS-CoV-2 3CL protease. One of the most potent inhibitors in this series, compound 9a, demonstrated an enzyme IC50 value of 160 nM. Another derivative, 13b, had an IC50 of 4.9 µM. These findings underscore the potential of the chloropyridine scaffold in developing antiviral agents.

Analysis of In Vitro Anti-inflammatory Effects

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators. One study on a novel pyrimidine-2(1H)-thione derivative (HPT) found that it reduced the production of nitric oxide (NO) and the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This compound also suppressed the mRNA expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Research into flurbiprofen (B1673479) amides, which incorporated a 2-amino-3-halopyridine moiety, identified compounds that were dual inhibitors of fatty acid amide hydrolase (FAAH) and COX enzymes, indicating a potential anti-inflammatory profile. Another review highlighted that many pyrimidine derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Enzyme Inhibition Profiling (e.g., Kinases, DNA Methyltransferase, COX-2)

The therapeutic effects of these compounds are often rooted in their ability to selectively inhibit specific enzymes.

Kinase Inhibition: Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers. The 2-amino-pyrimidine scaffold is a key component in compounds designed as CDK inhibitors to control abnormal cell growth. Mutations in the CDK4/6 pathway are associated with several cancers, making them a critical target for inhibitors. Quinoline moieties, which are structurally related to pyridines, are also common in anticancer drugs that function as protein kinase inhibitors.

DNA Methyltransferase Inhibition: There is limited specific information in the reviewed literature regarding the direct inhibition of DNA methyltransferase by this compound or its close derivatives.

COX-2 Inhibition: Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer side effects than traditional NSAIDs. Several pyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors. In one study, derivatives 5 and 6 showed noteworthy COX-2 inhibition with IC50 values of 0.04 µM, comparable to the standard drug celecoxib. Another study on pyrazolo[3,4-d]pyrimidine analogs identified compound 69 as the strongest COX-2 inhibitor with an IC50 of 0.56 µM. A novel pyrimidine derivative, HPT, was also found to inhibit COX-2 expression in LPS-induced macrophages. Flurbiprofen amides containing a 2-amino-3-halopyridine structure were also developed as selective COX-2 inhibitors.

| Compound/Analog Class | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Pyrano[2,3-d]pyrimidine 5 | 0.04 ± 0.09 | |

| Pyrano[2,3-d]pyrimidine 6 | 0.04 ± 0.02 | |

| Pyrazolo[3,4-d]pyrimidine 69 | 0.56 | |

| Celecoxib (Standard) | 0.04 ± 0.01 |

Comprehensive Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound by systematically modifying its chemical structure. For the 2-aminopyridinol scaffold, SAR studies have provided valuable insights into how different substituents and their positions on the pyridine ring influence biological activity. These studies are fundamental in medicinal chemistry for the rational design of more potent and selective derivatives. nih.govnih.govacs.org

Impact of Halogenation on Biological Activity

The introduction of halogen atoms, particularly chlorine, into a bioactive molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. nih.govmdpi.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.govacs.org In the context of pyridine derivatives, the presence of a chlorine atom often correlates with increased biological activity.

Studies on various 2'-hydroxychalcone (B22705) molecules have shown that the presence of a chloro substituent improves their antimicrobial and antiproliferative effects. researchgate.net Similarly, research on 6-chloropyridin-2-yl derivatives indicates that this moiety can enhance antimycobacterial activity. researchgate.net The chlorine atom at the C-6 position of this compound is an electron-withdrawing group, which can significantly alter the electronic distribution of the pyridine ring, potentially enhancing its interaction with target enzymes or receptors. vulcanchem.com For example, in a series of 2-aminopyrimidine (B69317) derivatives synthesized from 2-amino-4,6-dichloropyrimidine, the chlorinated precursors serve as versatile starting points for creating a library of biologically active compounds. mdpi.com The replacement of a 2-aminothiazole (B372263) moiety with a 2-aminooxazole in chloropyridine-containing derivatives was also found to profoundly increase antimycobacterial activity, highlighting the synergistic effect of the halogen and the heterocyclic core. mdpi.com

The table below summarizes the effect of halogenation on the biological activity of selected pyridine and pyrimidine derivatives, illustrating the general trend of activity enhancement.

| Compound Class | Halogenated Derivative Example | Non-Halogenated Analog | Observed Effect of Halogenation | Reference(s) |

| Pyridin-2-yl Acetamides | N-(6-chloropyridin-2-yl)-2-phenylacetamide | N-(pyridin-2-yl)-2-phenylacetamide | Chloro-substituent generally enhances antimycobacterial activity. | researchgate.net |

| Pyrrolidine (B122466) Amides | 3-Cl-phenyl substituted pyrrolidine amide | Unsubstituted phenyl pyrrolidine amide | 3-Chloro substitution was 3.5-fold more effective as an NAAA inhibitor. | nih.gov |

| 2-Aminopyrimidines | 2-Amino-4,6-dichloropyrimidine | 2-Aminopyrimidine | Dichloro-substitution provides reactive sites for synthesis of potent inhibitors. | mdpi.comrsc.org |

Influence of Substituent Position and Nature on Efficacy

Studies on related heterocyclic systems confirm the critical role of substituent placement. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the presence and position of substituents at the C2 and C3 positions were found to be essential for inhibitory activity. rsc.org The nature of the substituent is equally important. In one study involving the bioconversion of substituted pyridin-2-amines, the type of group at the C-4 position was crucial for the hydroxylation process to occur. nih.gov

The table below details the bioconversion of various substituted aminopyridines, demonstrating how the position and nature of the substituent affect the reaction outcome, a proxy for interaction with a biological (enzymatic) system.

Table: Bioconversion of Substituted Pyridine-2-amines by Burkholderia sp. MAK1 Data sourced from a study on pyridine oxyfunctionalization. nih.gov

| Substrate | Substituent(s) | Product | Conversion % |

| Pyridin-2-amine | None | Hydroxylated at 5-position | 99% |

| 3-Fluoropyridin-2-amine | 3-Fluoro | Hydroxylated at 5-position | 43% |

| 3-Chloropyridin-2-amine | 3-Chloro | 6-amino-5-chloro-pyridin-3-ol | 88% |

| 4-Chloropyridin-2-amine | 4-Chloro | 6-amino-4-chloro-pyridin-3-ol | 96% |

| 4-Methyl-pyridin-2-amine | 4-Methyl | 6-Amino-4-methyl-pyridin-3-ol | 74% |

| 6-Chloropyridin-2-amine | 6-Chloro | 6-amino-2-chloropyridin-3-ol | >90% (implied) |

This data illustrates that a chloro group at position 4 or 6 leads to very high conversion rates, while a fluoro group at position 3 results in lower conversion. nih.gov This underscores the sensitivity of the biological interaction to both the type of halogen and its location on the pyridine ring.

Furthermore, SAR studies on 2-Amino-4,6-diarylpyrimidines revealed how different substituents on the aryl rings affect antimicrobial activity. The presence of a hydroxyl group on one of the phenyl rings, for instance, can modulate activity. rasayanjournal.co.in

Table: Examples of Substituted 2-Amino-diarylpyrimidines Data based on compounds synthesized and characterized for biological screening. rasayanjournal.co.in

| Compound Name | Substituent at C-4 Aryl Ring | Substituent at C-6 Aryl Ring | Molecular Formula |

| 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine | 4-Chloro | 2-Hydroxy | C₁₆H₁₂ClN₃O |

| 2-Amino-4-(4'-methylphenyl)-6-(2-hydroxyphenyl)pyrimidine | 4-Methyl | 2-Hydroxy | C₁₇H₁₅N₃O |

| 2-Amino-4-(4'-methoxyphenyl)-6-phenylpyrimidine | 4-Methoxy | None | C₁₇H₁₅N₃O |

| 2-Amino-4-(4'-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | 4-Chloro | 4-Methoxy | C₁₇H₁₄ClN₃O |

These examples show the diversity of structures created by altering substituents to explore the SAR. rasayanjournal.co.in The combination of a chloro-substituent with other functional groups like hydroxyl, methyl, or methoxy (B1213986) groups at different positions allows for fine-tuning of the molecule's biological profile. nih.govrasayanjournal.co.in

Role of 2 Amino 6 Chloropyridin 4 Ol As a Chemical Scaffold and Building Block in Advanced Synthesis

Applications in Medicinal Chemistry Scaffold Design

The structural features of 2-amino-6-chloropyridin-4-ol, including its hydrogen-bonding capabilities and potential for diverse chemical transformations, make it an attractive starting point for the design of new therapeutic agents. vulcanchem.com The pyridine (B92270) ring is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for the exploration of new chemical space in drug discovery.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach can lead to new chemical entities with improved properties such as enhanced affinity, better selectivity, and more favorable pharmacokinetic profiles. uniroma1.itresearchgate.net The this compound scaffold can be utilized in scaffold hopping strategies to generate analogues of existing drugs or to develop entirely new classes of bioactive molecules. researchgate.netdalriadatx.com By replacing a known core structure with the this compound moiety, medicinal chemists can explore new intellectual property space and overcome liabilities associated with the original lead compound. researchgate.netnih.gov

For instance, in the optimization of kinase inhibitors, a common strategy involves modifying the core scaffold to improve potency and selectivity. mdpi.com The this compound structure provides a rigid framework that can be functionalized at its various positions to fine-tune interactions with the target protein.

Design of Pyridine-Based Hybrid Molecules

Hybrid molecules, which combine structural motifs from different classes of bioactive compounds, represent a promising approach in drug design. joseroda.com The this compound scaffold is an ideal platform for creating such hybrids. For example, it can be combined with other pharmacophores to generate molecules with dual or synergistic activities. joseroda.com

A study on multipotent agents for Alzheimer's disease described the synthesis of 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile. joseroda.com These compounds were designed as hybrid molecules and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. joseroda.com

| Compound Type | Starting Material | Target Activity |

| 2-aminopyridine-3,5-dicarbonitriles | 2-amino-6-chloropyridine-3,5-dicarbonitrile | Cholinesterase Inhibition |

| 2-chloropyridine-3,5-dicarbonitriles | 2-amino-6-chloropyridine-3,5-dicarbonitrile | Cholinesterase Inhibition |

Development of Novel Heterocyclic Core Structures

The reactivity of the functional groups on this compound allows for its transformation into more complex heterocyclic systems. nih.gov The amino group can act as a nucleophile, the chloro group can be displaced via nucleophilic aromatic substitution, and the hydroxyl group can be derivatized, providing numerous avenues for constructing novel core structures. vulcanchem.com

For example, the synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure, which serves as a scaffold for a new class of antibacterial agents, highlights the utility of substituted pyridines in building complex bicyclic systems. nih.gov While not directly starting from this compound, this synthesis illustrates the principles that can be applied to it for creating novel heterocyclic frameworks.

Utilization in the Synthesis of Biologically Active Intermediates

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its functional groups provide handles for introducing a wide range of substituents, leading to the generation of diverse chemical libraries for screening against various biological targets.

The chlorine atom, in particular, is a key functional group that can be readily displaced by nucleophiles or participate in cross-coupling reactions, enabling the introduction of different functionalities at the 6-position of the pyridine ring. vulcanchem.com This versatility has been exploited in the synthesis of intermediates for antiviral and anticancer agents. For instance, 2-amino-6-chloropurine, a key intermediate for antiviral drugs like famciclovir (B1672041) and penciclovir, is synthesized from precursors that share structural similarities with this compound. google.comgoogle.com

Derivatives of 2-amino-6-chloropyridine (B103851) have been investigated as potential inhibitors of SARS-CoV-2 3CL protease. nih.gov In one study, chloropyridinyl esters of nonsteroidal anti-inflammatory drugs were synthesized and evaluated for their antiviral activity. nih.gov

Formation of Co-crystals and Supramolecular Assemblies

The ability of this compound to form hydrogen bonds through its amino and hydroxyl groups, as well as halogen bonds via its chlorine atom, makes it an excellent candidate for the construction of co-crystals and other supramolecular assemblies. researchgate.netmdpi.com Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. researchgate.net They offer a way to modify the physicochemical properties of a compound without altering its covalent structure.

Research has shown that 2-amino-6-chloropyridine can form robust supramolecular synthons with carboxylic acids. researchgate.net These interactions typically involve hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton, and between the amino group and the carbonyl oxygen of the acid. researchgate.net The resulting co-crystals can exhibit different properties compared to the individual components.

The study of supramolecular assemblies of amino-chloropyridine derivatives with chlorobenzoic acids has revealed the formation of both co-crystals and molecular salts, depending on the specific isomers used. mdpi.com These studies provide insight into the role of non-covalent interactions in crystal engineering and the design of new solid forms of active pharmaceutical ingredients. yu.edu.jo

Industrial Synthesis Intermediate Applications

The chemical reactivity and versatility of this compound and its derivatives make them valuable intermediates in industrial-scale synthesis. The presence of the chloro substituent allows for key transformations, such as palladium-catalyzed cross-coupling reactions, which are widely used in the pharmaceutical and agrochemical industries. vulcanchem.com

For example, the synthesis of 2-amino-6-chloropurine, an important intermediate for several antiviral drugs, has been optimized for industrial production. google.comgoogle.com While the specific routes may vary, the underlying chemistry often involves the manipulation of functional groups on a heterocyclic core similar to this compound. The development of efficient and scalable synthetic methods for such intermediates is crucial for ensuring the availability of essential medicines. google.com

Furthermore, derivatives of chloropyridines are used in the agrochemical industry as precursors for herbicides and fungicides. nih.gov The ability to introduce a variety of functional groups onto the pyridine ring allows for the fine-tuning of the biological activity and spectrum of these agricultural products.

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Amino-6-chloropyridin-4-ol?

A common approach involves condensation reactions followed by cyclization. For example, reacting substituted pyridine precursors with chlorinating agents under controlled conditions. Catalysts like palladium or copper can enhance reaction efficiency, while solvents such as DMF or toluene are often used to stabilize intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For determining hydrogen and carbon environments.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., –NH₂, –OH, C–Cl).

- Mass Spectrometry (MS) : For molecular weight confirmation.

- X-ray Crystallography (if crystalline): Provides definitive structural elucidation, as demonstrated in related pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) .

- Ventilation : Use fume hoods to avoid aerosol/dust inhalation.

- Storage : Keep in airtight containers away from oxidizing agents.

- Emergency Measures : Immediate decontamination of skin/eyes and medical consultation for exposure .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of this compound?

Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., keto-enol forms) by evaluating energy minima and transition states. Compare computational results with experimental data (e.g., NMR chemical shifts or X-ray structures) to validate predictions. Discrepancies may arise due to solvent effects or crystal packing forces, requiring iterative refinement of models .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Multi-technique validation : Cross-check NMR/IR data with X-ray results to confirm bond lengths and angles.

- Dynamic Effects : Consider temperature-dependent NMR to account for tautomerism or conformational flexibility.

- High-resolution crystallography (e.g., using SHELXL ) can resolve ambiguities in hydrogen bonding or substituent orientation .

Q. How can reaction conditions be optimized for regioselective chlorination in this compound synthesis?

- Catalyst screening : Test palladium/copper complexes to enhance selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor specific transition states.

- Temperature control : Lower temperatures reduce side reactions. Monitor progress via HPLC or in situ FTIR .

Q. What methodologies improve crystallization of this compound for structural studies?

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to adjust solubility.

- Seeding : Introduce microcrystals to promote controlled growth.

- Slow evaporation : Achieve high-quality crystals for X-ray diffraction. SHELX software is recommended for structure refinement .

Methodological Tables

| Synthesis Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalyst | Pd/Cu for enhanced regioselectivity | |

| Solvent | DMF or toluene for intermediate stability | |

| Purification | Column chromatography (silica gel) |

| Safety Measure | Implementation | Reference |

|---|---|---|

| Respiratory Protection | EN 143-certified particulate filters | |

| Skin Protection | Nitrile gloves + barrier creams |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.